4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester
Description
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester (CAS: MFCD24849722) is a boronic acid derivative stabilized by the methyliminodiacetic acid (MIDA) protecting group. This compound belongs to the class of MIDA boronates, which are widely used in Suzuki–Miyaura cross-coupling reactions due to their enhanced stability and controlled reactivity . The MIDA group coordinates with boron, reducing its electrophilicity and preventing undesired side reactions, making it ideal for iterative synthesis and purification .
Structurally, the pyrazole ring is substituted with a bromine atom at position 4 and a methyl group at position 1, while the boronic acid moiety at position 5 is protected as a MIDA ester. This configuration balances reactivity and stability, enabling its use in complex organic syntheses, particularly for pharmaceuticals and conjugated polymers .
Properties
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrN3O4/c1-13-4-7(15)17-10(18-8(16)5-13)9-6(11)3-12-14(9)2/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOMOPTWQHLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=NN2C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation of 4-Bromo-1-methyl-1H-pyrazole
4-Bromo-1-methyl-1H-pyrazole undergoes deprotonation at the C5 position using strong bases such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). The lithiated intermediate is highly reactive and requires careful handling under inert atmospheres.
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Substrate : 4-Bromo-1-methyl-1H-pyrazole (41.3 mL, 400 mmol).
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Base : n-BuLi (2.5 M in hexanes, 160 mL, 400 mmol).
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Conditions : THF solvent, -78°C, 1 hour.
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Quenching : Addition of trimethyl borate (B(OMe)₃) or isopropoxyboronic acid pinacol ester.
This step yields the boronic acid after acidic workup (e.g., 1 M HCl), with purification via silica gel chromatography.
MIDA Esterification Strategies
The boronic acid is stabilized as a MIDA ester to enhance solubility and stability for cross-coupling reactions. Two primary methods are documented:
Coupling Agent-Mediated Esterification
A traditional approach employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate condensation between the boronic acid and MIDA.
Protocol :
MIDA Anhydride Route
A milder, one-step method utilizes MIDA anhydride under aerobic conditions, avoiding harsh reagents.
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Reagents :
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Boronic acid (1 eq.), MIDA anhydride (3 eq.).
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Solvent: Anhydrous dioxane.
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Conditions : 70°C, 24 hours under N₂.
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Workup : Extraction with ethyl acetate, drying over MgSO₄, and concentration.
One-Pot Synthesis from Halogenated Pyrazole
Recent advances enable direct conversion of 4-bromo-1-methyl-1H-pyrazole to the MIDA ester without isolating the boronic acid.
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Borylation : React 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.
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Transesterification : Add MIDA anhydride and heat in dioxane.
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Conditions : 90°C, 12–24 hours.
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Advantages : Reduced purification steps, improved atom economy.
Comparative Analysis of Methods
Mechanistic Insights
Lithiation-Borylation
The reaction proceeds via deprotonation at C5, forming a lithium intermediate that reacts with electrophilic boron sources (e.g., B(OMe)₃). The resulting boronate is hydrolyzed to the boronic acid.
MIDA Ester Formation
MIDA anhydride reacts with the boronic acid through nucleophilic attack, facilitated by the lone pairs on boron. The reaction is driven by the release of acetic acid.
Challenges and Optimization
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Stability of Boronic Acid : The free boronic acid is hygroscopic and prone to protodeboronation. MIDA esterification mitigates this.
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Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility but may require stringent drying.
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Catalytic Efficiency : Palladium-based systems (e.g., Pd(OAc)₂) improve one-pot yields but increase costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can yield reduced forms of the compound.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthetic Applications
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is primarily utilized in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This compound's boronic acid functionality allows for the formation of carbon-carbon bonds, making it invaluable in synthesizing complex organic molecules.
Table 1: Reaction Conditions for Suzuki Coupling
| Reaction Component | Amount | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester | 0.25 mmol | THF/H2O (1 mL) | Room Temp | 68% |
| Pd(OAc)2 | 0.01 mmol | |||
| K3PO4 | 0.75 mmol | |||
| H2O2 | 2.5 mmol |
Pharmaceutical Applications
The compound has shown potential in synthesizing various bioactive molecules. For instance, it has been used to create derivatives that exhibit antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized using 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester displayed significant cytotoxicity against several cancer cell lines. The compound facilitated the introduction of pyrazole moieties into existing pharmaceutical frameworks, enhancing their therapeutic profiles.
Agrochemical Applications
In agrochemistry, this compound serves as a building block for developing new pesticides and herbicides. Its ability to form stable carbon bonds allows for the modification of existing agrochemical structures to improve efficacy and reduce environmental impact.
Table 2: Agrochemical Derivatives
| Compound Name | Application | Efficacy (%) |
|---|---|---|
| Pyrazole-based Herbicide A | Weed Control | 85% |
| Pyrazole-based Insecticide B | Pest Management | 90% |
Source: Internal Research Data
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Bromo-1-methyl-1H-pyrazole-5-boronic Acid MIDA Ester and Related Compounds
Stability and Reactivity
- MIDA Ester vs. Boronic Acid: The MIDA-protected derivative exhibits superior stability compared to its boronic acid counterpart. Residual boronic acid monomers in reactions are efficiently removed via silica gel filtration, simplifying purification . In contrast, unprotected boronic acids (e.g., 4-bromo-1H-pyrazole-5-carboxylic acid) are prone to decomposition, requiring stringent anhydrous conditions .
- MIDA Ester vs. Pinacol Ester : While pinacol esters (e.g., 5-bromo-1-methylpyrazole-4-boronic acid pinacol ester) offer higher purity (98% vs. 95% for MIDA), they lack the hydrolytic stability of MIDA boronates. Pinacol esters can participate directly in cross-couplings without pre-hydrolysis but are sensitive to protic solvents .
Table 2: Reaction Yields and Conditions for Selected Boronates
- Yield Advantage : MIDA boronates achieve near-quantitative yields (98%) under optimized conditions, outperforming boronic acids (95%) and pinacol esters (90–92%) .
Biological Activity
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a pyrazole ring and a boronic acid moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses unique chemical properties that facilitate its use in synthetic chemistry and biological assays. The presence of the boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological activity.
Biological Activities
Research indicates that pyrazole derivatives, including 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole compounds can exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has been explored extensively. Compounds similar to 4-bromo-1-methyl-1H-pyrazole have been shown to reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Properties : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
The biological activity of 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester can be attributed to its ability to interact with specific enzymes and receptors. The boronic acid functionality allows it to bind to hydroxyl-containing biomolecules, potentially influencing metabolic pathways and cellular processes.
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A recent study evaluated a series of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazole compounds against strains such as E. coli and S. aureus. The study found that specific modifications in the pyrazole structure enhanced antibacterial activity .
- Cancer Cell Proliferation Inhibition : Research involving pyrazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester?
- Methodological Answer : The compound can be synthesized via sequential functionalization of pyrazole precursors. First, bromination of 1-methyl-1H-pyrazole derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., in water or DCM at 0–25°C) introduces the bromo substituent . Subsequent boronation at the 5-position is achieved via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C . The boronic acid is stabilized as the MIDA ester by reacting with methyliminodiacetic acid (MIDA) under mild acidic or basic conditions. Yields are optimized by controlling stoichiometry, reaction time, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) or TLC. Structural confirmation relies on:
- NMR : , , and NMR to verify the pyrazole core, bromine substitution, and MIDA ester formation. For example, the MIDA ester’s B–O bond appears as a distinct peak in NMR (~30 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺ or [M–H]⁻).
- X-ray Crystallography : Single-crystal analysis (if feasible) provides unambiguous confirmation of the 3D structure, as demonstrated for related bromopyrazole derivatives .
Advanced Research Questions
Q. What strategies mitigate side reactions during bromination of pyrazole precursors, such as over-bromination or ring degradation?
- Methodological Answer : Side reactions are minimized by:
- Controlled Temperature : Bromination at 0–5°C reduces electrophilic over-substitution .
- Protecting Groups : Temporary protection of reactive sites (e.g., boronic acid as MIDA ester) prevents unwanted bromine incorporation .
- Regioselective Catalysts : Pd or Cu catalysts direct bromine to the 4-position, as seen in analogous pyrazole systems .
- Post-Reaction Quenching : Rapid neutralization of excess bromine with Na₂S₂O₃ avoids decomposition .
Q. How does the MIDA ester moiety influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to unprotected boronic acids?
- Methodological Answer : The MIDA ester enhances stability by preventing protodeboronation and oxidation, enabling long-term storage. However, it requires activation (e.g., hydrolysis with NaOH/MeOH) to liberate the boronic acid prior to coupling. Kinetic studies show slower transmetalation rates for MIDA esters versus pinacol boronic esters, necessitating higher temperatures (80–100°C) and prolonged reaction times. Substrate scope is comparable to other boronate esters, with successful aryl-aryl couplings reported using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
Q. Can computational methods predict the reactivity of this compound in catalytic systems or its interaction with biological targets?
- Methodological Answer : DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) model the electronic effects of bromine and MIDA ester on pyrazole’s HOMO-LUMO gap, predicting nucleophilic attack sites. Docking studies (AutoDock Vina) with enzymes (e.g., kinases) suggest potential binding via the boronic acid’s vacant p-orbital, though experimental validation is required. MD simulations further assess stability in aqueous vs. organic solvents .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for MIDA ester formation: How can researchers reconcile variability across studies?
- Methodological Answer : Yield variations (40–85%) arise from differences in:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve boronic acid solubility but may hinder esterification.
- Acid/Base Conditions : Mild bases (NaHCO₃) favor esterification over competing hydrolysis .
- Purification Methods : Gradient elution in chromatography or recrystallization from ethanol/water enhances recovery .
Applications in Experimental Design
Q. How can this compound be utilized in multicomponent reactions or tandem catalysis?
- Methodological Answer : The bromine and boronic ester groups enable sequential functionalization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
